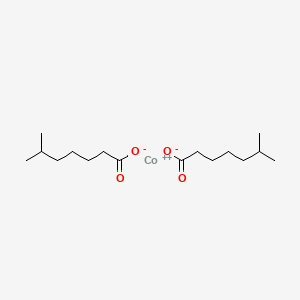
2,5-Diiodoterephthalic acid
Overview
Description
2,5-Diiodoterephthalic acid is an organic compound with the molecular formula C8H4I2O4. It is a derivative of terephthalic acid, where two hydrogen atoms on the benzene ring are replaced by iodine atoms at the 2 and 5 positions. This compound is known for its unique properties and applications in various fields, including materials science and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Diiodoterephthalic acid can be synthesized through the halogenation of terephthalic acid. One common method involves the use of iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction typically proceeds as follows:
- Dissolve terephthalic acid in a mixture of acetic acid and water.
- Add iodine and potassium iodate to the solution.
- Heat the mixture to around 80-90°C and stir for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Wash the product with water and recrystallize from an appropriate solvent to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous stirring and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to optimize the reaction .
Chemical Reactions Analysis
Types of Reactions
2,5-Diiodoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 2,5-diaminoterephthalic acid, 2,5-dihydroxyterephthalic acid, etc.
Oxidation Products: Oxidation can lead to the formation of terephthalic acid derivatives with additional functional groups.
Coupling Products: Complex organic molecules with extended conjugation or additional aromatic rings.
Scientific Research Applications
2,5-Diiodoterephthalic acid has several applications in scientific research:
Materials Science: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metals.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Research: The compound is used in the study of halogen bonding and its effects on molecular interactions.
Industrial Applications: It is employed in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,5-diiodoterephthalic acid primarily involves its ability to form strong halogen bonds with other molecules. These interactions can influence the physical and chemical properties of the resulting compounds. In metal-organic frameworks, the iodine atoms participate in coordination with metal ions, leading to the formation of stable structures with unique properties .
Comparison with Similar Compounds
Similar Compounds
2-Iodoterephthalic Acid: Similar structure but with only one iodine atom.
2,5-Dibromoterephthalic Acid: Bromine atoms instead of iodine.
2,5-Dichloroterephthalic Acid: Chlorine atoms instead of iodine.
Uniqueness
2,5-Diiodoterephthalic acid is unique due to the presence of two iodine atoms, which significantly enhance its ability to participate in halogen bonding. This property makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials. The larger atomic radius of iodine compared to bromine and chlorine also influences the steric and electronic properties of the compound, leading to distinct reactivity and applications .
Properties
IUPAC Name |
2,5-diiodoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4I2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNGRUVXBDBCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)C(=O)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4I2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30613187 | |
| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20856-80-8 | |
| Record name | 2,5-Diiodobenzene-1,4-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30613187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Propanol, 1-chloro-3-[(1-methylethyl)amino]-, hydrochloride](/img/structure/B1591968.png)





![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
![calcium;4-[[1-(2-chloroanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-nitrobenzenesulfonate](/img/structure/B1591978.png)
